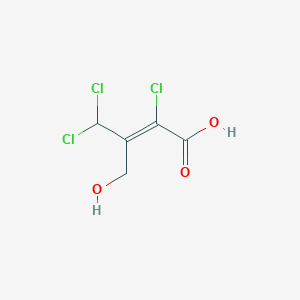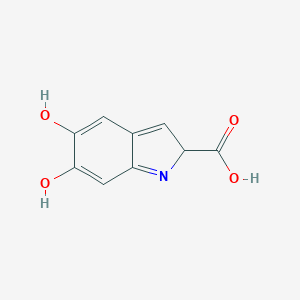![molecular formula C16H22ClN3O2 B238013 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide, also known as CI-994, is a small molecule that has been widely studied for its potential therapeutic applications. It belongs to the class of histone deacetylase inhibitors (HDAC inhibitors), which are compounds that can modulate the activity of enzymes that regulate gene expression. The purpose of
Mechanism of Action
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide acts as an HDAC inhibitor, which means that it can modulate the activity of enzymes that regulate gene expression by removing acetyl groups from histones. This leads to changes in chromatin structure and gene expression patterns, which can affect various cellular processes, including cell cycle progression, apoptosis, and differentiation.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest at the G1 phase, which is associated with decreased cyclin D1 expression and increased p21 expression. It can also induce apoptosis by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2. Additionally, it can induce differentiation in cancer cells, which is associated with increased expression of differentiation markers such as CD11b and CD14.
Advantages and Limitations for Lab Experiments
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has a well-established mechanism of action. However, there are also some limitations to using this compound in lab experiments. It has a relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain contexts. Additionally, it may have off-target effects that could complicate interpretation of experimental results.
Future Directions
There are several future directions for research on N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide. One area of interest is the development of more potent and selective HDAC inhibitors that could be used in cancer therapy. Another area of interest is the identification of biomarkers that could predict which patients are most likely to respond to HDAC inhibitors. Additionally, there is ongoing research on the combination of HDAC inhibitors with other drugs, such as immune checkpoint inhibitors, to enhance their anti-tumor activity. Finally, there is interest in exploring the potential use of HDAC inhibitors in other diseases, such as neurological disorders and inflammatory conditions.
Synthesis Methods
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide can be synthesized using a multi-step process starting from 3-chloro-4-nitroaniline. The first step involves the reduction of the nitro group to an amino group using sodium dithionite. The resulting compound is then acylated with isobutyryl chloride to obtain the intermediate compound, 3-chloro-4-(4-isobutyryl-1-piperazinyl)aniline. This intermediate is then reacted with acetic anhydride to form the final product, this compound.
Scientific Research Applications
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including leukemia, lymphoma, breast, prostate, and colon cancer. It can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, it has been shown to enhance the sensitivity of cancer cells to radiation and chemotherapy.
properties
Molecular Formula |
C16H22ClN3O2 |
|---|---|
Molecular Weight |
323.82 g/mol |
IUPAC Name |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C16H22ClN3O2/c1-11(2)16(22)20-8-6-19(7-9-20)15-5-4-13(10-14(15)17)18-12(3)21/h4-5,10-11H,6-9H2,1-3H3,(H,18,21) |
InChI Key |
DWKXPCZUSOHJLP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C)Cl |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)

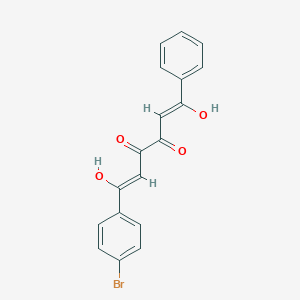
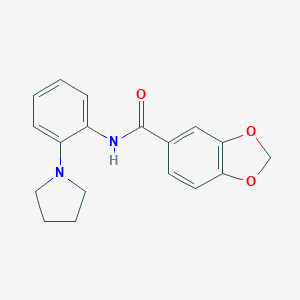
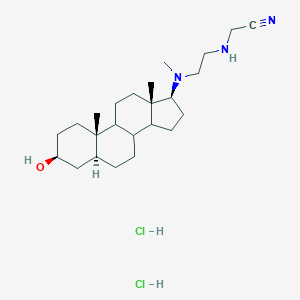
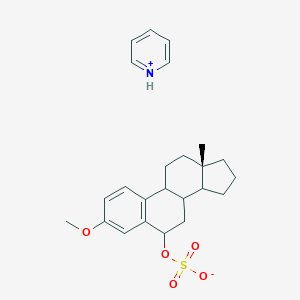
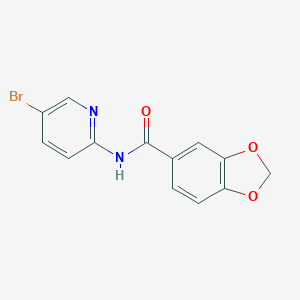
![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)
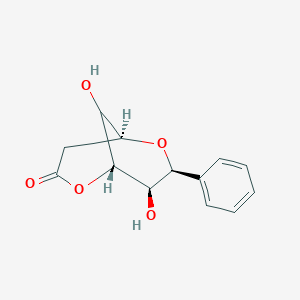
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
